molecular formula C20H19N5O3 B11478477 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11478477
M. Wt: 377.4 g/mol
InChI Key: WYLPHOSUQMHHRP-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring, with a methoxy group and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities .

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the bioactive nature of the benzimidazole and oxadiazole moieties .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or as a component in specialty polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the oxadiazole ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.

Uniqueness

What sets 2-methoxy-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide apart is the combination of both benzimidazole and oxadiazole moieties in a single molecule, potentially offering a broader range of biological activities and applications .

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-methoxy-N-[4-(1-propylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H19N5O3/c1-3-12-25-15-10-6-5-9-14(15)21-19(25)17-18(24-28-23-17)22-20(26)13-8-4-7-11-16(13)27-2/h4-11H,3,12H2,1-2H3,(H,22,24,26)

InChI Key

WYLPHOSUQMHHRP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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